![molecular formula C19H28FN3O B6132288 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine](/img/structure/B6132288.png)
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug development and research.
Mechanism of Action
The mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and physiological effects:
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been shown to increase locomotor activity and induce hyperthermia in animal models.
Advantages and Limitations for Lab Experiments
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. However, 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine also has limitations, including its high cost and limited availability.
Future Directions
The potential applications of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in various fields make it an exciting area of research. Some future directions for 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine research include:
1. Further investigation of the mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in the central nervous system.
2. Development of more efficient and cost-effective methods for the synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine.
3. Exploration of the potential therapeutic applications of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in the treatment of other neurological disorders.
4. Investigation of the potential use of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine as a diagnostic tool for imaging studies.
5. Development of new derivatives of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine with enhanced pharmacological properties.
Conclusion:
In conclusion, 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine and explore its potential applications in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine involves the reaction between 1-butyrylpiperidine and 2-fluorophenylpiperazine in the presence of a catalyst. The reaction conditions and the purity of the starting materials greatly affect the yield and quality of the final product. Several methods have been developed for the synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, including the use of microwave irradiation and solvent-free conditions.
Scientific Research Applications
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and addiction. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use as a diagnostic tool for imaging studies.
properties
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c1-2-6-19(24)23-10-5-7-16(15-23)21-11-13-22(14-12-21)18-9-4-3-8-17(18)20/h3-4,8-9,16H,2,5-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSDIPZDACBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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